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Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR that has garnered significant
interest as a potential therapeutic target for a range of conditions, including inflammatory bowel
disease, cardiovascular diseases, and cancer.[1][2] Its expression is particularly prominent in
the gastrointestinal tract and various immune cells.[3][4][5] A comprehensive understanding of
the receptor's cellular localization and dynamic trafficking processes is crucial for elucidating its
physiological function and for the development of effective targeted therapies. This technical
guide provides an in-depth overview of GPR35 localization, its signaling pathways, agonist-
induced trafficking, and the key experimental protocols used to study these phenomena.

GPR35 Cellular and Tissue Localization

GPR35 is primarily a transmembrane receptor localized at the plasma membrane.[5][6] Its
expression is enriched in specific tissues and cell types, which points to its specialized roles in
immunity and gut homeostasis. Humans express two main isoforms, GPR35a (short) and
GPR35b (long), which differ in the length of their extracellular N-termini and may exhibit distinct
functional characteristics and expression patterns.[7][8]

Table 1: GPR35 Expression Profile
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TissuelCell Type Expression Level Reference

Gastrointestinal Tract

Colon, Small Intestine High [31[5]

Stomach High [5119]

Immune System

Monocytes (CD14+) Expressed [4][10][11]
T-cells (CD3+) Expressed [41[10][11]
Neutrophils Expressed [4][10]
Dendritic Cells High [4110]
Macrophages High [10]

GPR35 Signaling Pathways

Upon activation, GPR35 initiates intracellular signaling through both G protein-dependent and
independent mechanisms. The recruitment of specific signaling molecules dictates the cellular
response.

A. G Protein-Dependent Signaling

GPR35 predominantly couples to two main families of heterotrimeric G proteins: Gai/o and
Ga12/13.[1][4][11]

» Gai/o Pathway: Activation of the Gai/o subunit leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic adenosine monophosphate (CAMP) levels.[1][4]

e G012/13 Pathway: Coupling to Ga12/13 activates RhoGEFs (Guanine Nucleotide Exchange
Factors), which in turn activate the small GTPase RhoA, a key regulator of the actin
cytoskeleton.[6][12]
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GPR35 G-Protein Dependent Signaling Pathways.

B. B-Arrestin-Mediated Signaling and Internalization

Like many GPCRs, agonist-mediated activation of GPR35 leads to its phosphorylation by G
protein-coupled receptor kinases (GRKSs). This phosphorylation promotes the recruitment of 3-
arrestin-2.[1][3] B-arrestin recruitment serves two primary functions: it desensitizes G protein
signaling and acts as a scaffold for other signaling molecules, such as those in the ERK/MAPK
pathway.[4][6] Furthermore, [3-arrestin facilitates the trafficking of GPR35 into clathrin-coated
pits, initiating receptor internalization into endosomes.[6][13]
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Agonist-Induced Trafficking and Internalization

The internalization of GPR35 is a key regulatory mechanism that is highly dependent on the
activating ligand. Synthetic agonists like zaprinast and pamoic acid are potent inducers of
GPR3:5 internalization.[3][14] In contrast, kynurenic acid, a putative endogenous ligand, is
notably weak at inducing the internalization of human GPR35, suggesting potential biased
agonism where G protein signaling is activated with minimal receptor trafficking.[3][8][11]

Table 2: Quantitative Data on Agonist-Induced GPR35 Internalization

Potency (ECso

Agonist Assay Method  Cell Line Reference
| pECso)
) Cell Surface PECs0 =4.85 +
Zaprinast o ) Flp-In T-REx 293 [3]
Biotinylation 0.38
Zaprinast On-Cell Western u20Ss ECso=1.1 uM [14]
Pamoic Acid On-Cell Western u20s ECso =22 nM [14]
No significant
) ) Cell Surface ) o
Kynurenic Acid o ) Flp-In T-REx 293 internalization at [3]
Biotinylation

100 pMm

Note: pECso is the negative logarithm of the ECso in molar concentration. A pECso of 4.85
corresponds to an ECso of approximately 14.1 pM.

Experimental Protocols for Studying GPR35
Localization and Trafficking

A variety of robust techniques are employed to investigate the subcellular location and
movement of GPR35.

Visualization of Subcellular Localization

Protocol: Immunofluorescence and Confocal Microscopy This method allows for the direct
visualization of the receptor's location within the cell.[15][16]
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Cell Culture: Plate cells (e.g., HEK293, U20S) expressing epitope-tagged GPR35 (e.g., HA-
GPR35, FLAG-GPR35) onto glass coverslips.

Agonist Treatment (Optional): Treat cells with the desired agonist for a specific time course
to observe trafficking.

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15
minutes at room temperature.

Permeabilization: Wash again with PBS and permeabilize the cell membrane with 0.1%
Triton X-100 in PBS for 10 minutes (this step is omitted for staining only surface receptors).

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum
Albumin in PBS) for 1 hour.

Primary Antibody Incubation: Incubate with a primary antibody against the epitope tag (e.g.,
anti-HA, anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight
at 4°C.

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-
conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room
temperature, protected from light.

Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope
slide using a mounting medium containing DAPI (to stain nuclei). Image using a confocal
laser scanning microscope.[16]
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Workflow for GPR35 Localization via Confocal Microscopy.
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Quantification of Cell Surface Receptors and
Internalization

Protocol: Cell Surface Biotinylation Assay This biochemical technique quantifies the population
of receptors present on the cell surface versus the internalized pool.[3][17]

o Cell Culture: Grow cells expressing epitope-tagged GPR35 to near confluency in culture
plates.

 Biotinylation: Place cells on ice, wash with ice-cold PBS. Incubate with a membrane-
impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice to label
surface proteins.

» Quenching: Quench unreacted biotin with a quenching buffer (e.g., Tris-buffered saline).

¢ Internalization: Warm cells to 37°C and add the agonist for the desired time to induce
internalization. Control wells receive vehicle only.

» Biotin Removal: Return plates to ice. Treat cells with a reducing agent (e.g., glutathione
solution) to strip biotin from proteins remaining at the cell surface. The internalized, biotin-
labeled receptors are protected from this stripping agent.

e Cell Lysis: Wash cells and lyse them in a suitable lysis buffer containing protease inhibitors.

o Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture all
biotinylated (internalized) proteins.

o Western Blotting: Elute the captured proteins from the beads and analyze the amount of
GPR35 by Western blotting using an antibody against the receptor or its epitope tag. The
signal intensity corresponds to the amount of internalized receptor.
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Workflow for Cell Surface Biotinylation Assay.

Biochemical Analysis of Subcellular Distribution
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Protocol: Subcellular Fractionation This method physically separates cellular compartments,
allowing for the detection of GPR35 in different fractions via Western blot.[18]

o Cell Harvesting: Harvest cells and wash with PBS.

 Homogenization: Resuspend the cell pellet in a hypotonic fractionation buffer. Lyse the cells
using a Dounce homogenizer or by passing them through a narrow-gauge needle.

» Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for
5-10 minutes. The resulting pellet contains the nuclei.

 Membrane/Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and
centrifuge at a higher speed (e.g., 10,000 x g) for 10-20 minutes. The pellet contains
mitochondria and heavy membranes.

» Plasma Membrane and Cytosolic Fraction Isolation: Transfer the supernatant to an
ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g) for 1 hour. The resulting
pellet is the light membrane fraction (including plasma membrane and ER), and the
supernatant is the cytosolic fraction.

e Analysis: Resuspend each pellet in lysis buffer. Analyze equal protein amounts from each
fraction (nuclear, heavy membrane, light membrane, cytosol) by Western blotting for GPR35
and for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria,
GAPDH for cytosol) to verify fraction purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b10855115?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855115?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and
cardiovascular disease [frontiersin.org]

2. researchgate.net [researchgate.net]

3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane
domain Ill and is transduced via Gal3 and [3-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

4. GPR35 acts a dual role and therapeutic target in inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

5. GPR35 - Wikipedia [en.wikipedia.org]

6. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-
transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nim.nih.gov]

9. GPR35 protein expression summary - The Human Protein Atlas [proteinatlas.org]

10. pubs.acs.org [pubs.acs.org]

11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
12. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

13. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular
disease - PMC [pmc.ncbi.nim.nih.gov]

14. researchgate.net [researchgate.net]
15. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nim.nih.gov]

16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal
Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

17. Morphological and biochemical strategies for monitoring trafficking of epitope-tagged G
protein-coupled receptors in agonist-naive and agonist-occupied states - PubMed
[pubmed.ncbi.nim.nih.gov]

18. assaygenie.com [assaygenie.com]

To cite this document: BenchChem. [GPR35 Receptor Localization and Trafficking: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://www.researchgate.net/publication/225087024_GPR35_as_a_Novel_Therapeutic_Target
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://en.wikipedia.org/wiki/GPR35
https://pmc.ncbi.nlm.nih.gov/articles/PMC11793123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11793123/
https://www.researchgate.net/figure/GPR35-b-arrestin-interaction-and-receptor-internalization-A-and-B-recruitment-of_fig4_362471856
https://pmc.ncbi.nlm.nih.gov/articles/PMC9450150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9450150/
https://www.proteinatlas.org/ENSG00000178623-GPR35
https://pubs.acs.org/doi/10.1021/acsptsci.0c00079
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1254446/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.717392/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354270/
https://www.researchgate.net/figure/Agonist-mediated-GPR35a-internalization-in-U2OS-Cells-A-vehicle-treated-HBSS-cells_fig3_46180910
https://pmc.ncbi.nlm.nih.gov/articles/PMC4960980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564482/
https://pubmed.ncbi.nlm.nih.gov/11665590/
https://pubmed.ncbi.nlm.nih.gov/11665590/
https://pubmed.ncbi.nlm.nih.gov/11665590/
https://www.assaygenie.com/subcellular-fractionation-protocol/
https://www.benchchem.com/product/b10855115#gpr35-receptor-localization-and-trafficking
https://www.benchchem.com/product/b10855115#gpr35-receptor-localization-and-trafficking
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b10855115#gpr35-receptor-localization-and-
trafficking]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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